

3-Bromo-4-methylphenol chemical properties

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Compound of Interest

Compound Name: 3-Bromo-4-methylphenol

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An In-Depth Technical Guide to the Chemical Properties and Applications of **3-Bromo-4-methylphenol**

Abstract

3-Bromo-4-methylphenol, a halogenated derivative of p-cresol, is a versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a bromine atom meta to a strongly activating hydroxyl group, presents both synthetic challenges and opportunities for targeted functionalization. This guide provides a comprehensive analysis of its chemical properties, a detailed examination of a plausible, regioselective synthetic route, and its application in modern cross-coupling reactions. Furthermore, it explores the compound's potential as an antimicrobial agent, grounding its utility in the established biological activity of related bromophenol compounds. This document is intended to serve as a technical resource, blending established data with mechanistic insights to support advanced research and development.

Core Chemical Identity and Physicochemical Properties

3-Bromo-4-methylphenol is an aromatic organic compound. The strategic placement of the bromine atom, hydroxyl group, and methyl group on the benzene ring dictates its reactivity and physical properties. While the hydroxyl group is a potent ortho-, para- director for electrophilic aromatic substitution, the bromine atom provides a reactive handle for a multitude of cross-coupling reactions, making it a valuable building block in synthetic chemistry.

A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **3-Bromo-4-methylphenol**

Property	Value	Source(s)
IUPAC Name	3-bromo-4-methylphenol	[1]
Synonyms	3-Bromo-p-cresol, 2-Bromo-4-hydroxytoluene	[1][2]
CAS Number	60710-39-6	[1]
Molecular Formula	C ₇ H ₇ BrO	[1]
Molecular Weight	187.03 g/mol	[1]
Appearance	White to off-white crystalline solid	[3]
Melting Point	54-57 °C	[4]
Boiling Point	244.6 ± 20.0 °C (at 760 Torr)	[4]
Solubility	Slightly soluble in water. Soluble in alcohols and ethers.	[2]
InChI Key	GMZKNRDHSHYMHG-UHFFFAOYSA-N	[1]
SMILES	<chem>CC1=C(C=C(C=C1)O)Br</chem>	[1]

Spectroscopic Characterization (Predicted)

While experimental spectral data for **3-Bromo-4-methylphenol** is not widely available in public repositories, its ¹H and ¹³C NMR spectra can be reliably predicted based on established chemical shift principles. This analysis is crucial for reaction monitoring and structural confirmation during synthesis.

2.1. Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show three distinct signals in the aromatic region and two signals in the aliphatic/hydroxyl region.

- $\delta \sim 7.25$ ppm (d, $J \approx 2.5$ Hz, 1H): This signal corresponds to the proton at C2. It appears as a doublet due to coupling with the proton at C6. The deshielding is caused by the adjacent bromine atom.
- $\delta \sim 6.90$ ppm (d, $J \approx 8.5$ Hz, 1H): This signal corresponds to the proton at C5. It appears as a doublet due to coupling with the proton at C6.
- $\delta \sim 6.70$ ppm (dd, $J \approx 8.5, 2.5$ Hz, 1H): This signal corresponds to the proton at C6. It appears as a doublet of doublets due to coupling with both the C5 and C2 protons.
- $\delta \sim 5.0$ -5.5 ppm (s, 1H): This broad singlet is characteristic of the phenolic hydroxyl proton. Its chemical shift can vary with concentration and solvent.
- $\delta \sim 2.20$ ppm (s, 3H): This singlet corresponds to the three protons of the methyl group at C4.

2.2. Predicted ^{13}C NMR Spectrum (100 MHz, CDCl_3)

The carbon NMR spectrum is expected to display seven unique signals.

- $\delta \sim 152$ ppm: C1 (carbon bearing the hydroxyl group).
- $\delta \sim 133$ ppm: C5.
- $\delta \sim 131$ ppm: C4 (carbon bearing the methyl group).
- $\delta \sim 130$ ppm: C2.
- $\delta \sim 116$ ppm: C6.
- $\delta \sim 115$ ppm: C3 (carbon bearing the bromine atom).
- $\delta \sim 20$ ppm: C7 (methyl carbon).

Synthesis and Mechanistic Considerations

The synthesis of **3-Bromo-4-methylphenol** is non-trivial and highlights key principles of regioselectivity in electrophilic aromatic substitution.

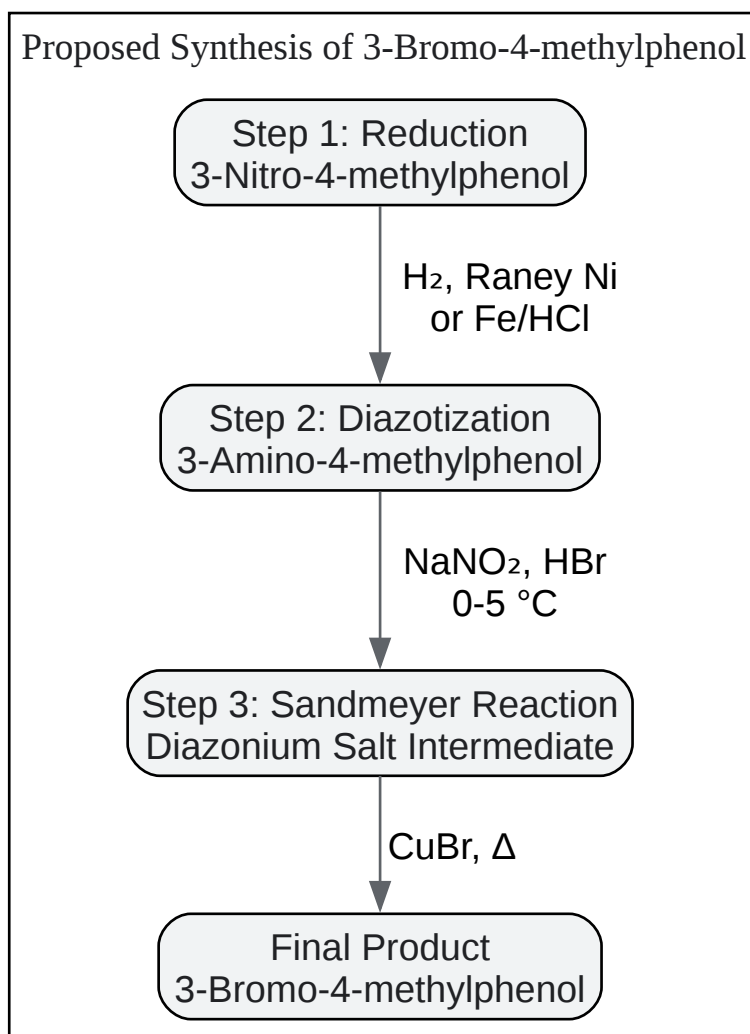
3.1. The Challenge of Direct Bromination

A naive approach involving the direct electrophilic bromination of the readily available precursor, 4-methylphenol (p-cresol), is synthetically unviable for producing the desired 3-bromo isomer. The hydroxyl group is a powerful activating, ortho, para-directing group. Since the para position is blocked by the methyl group, electrophilic attack will overwhelmingly occur at the electronically enriched ortho positions (C2 and C6), yielding 2-bromo-4-methylphenol as the major product. Bromination at the meta position (C3) is electronically disfavored. This inherent electronic preference necessitates a more strategic, multi-step approach.

3.2. A Plausible Multi-Step Synthetic Route via Sandmeyer Reaction

To circumvent the directing effects of the hydroxyl group, a robust strategy involves introducing the bromine atom via a Sandmeyer reaction on a suitably substituted aniline precursor. This method allows for the installation of the bromine atom in a position that would be inaccessible through direct electrophilic attack on the final phenol structure.

The proposed three-step synthesis begins with 3-nitro-4-methylphenol.



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Figure 1. Proposed synthetic workflow for **3-Bromo-4-methylphenol**.

3.3. Experimental Protocol: Synthesis of **3-Bromo-4-methylphenol**

This protocol is a composite of established procedures for each individual step.^{[5][6][7]}

Step 1: Synthesis of 3-Amino-4-methylphenol (Reduction)

- Setup: In a Parr hydrogenation apparatus or a round-bottom flask equipped with a magnetic stirrer and a balloon of hydrogen, add 3-nitro-4-methylphenol (1 equivalent).

- Solvent & Catalyst: Add a suitable solvent such as tetrahydrofuran (THF) or ethanol, followed by a catalytic amount of Raney Nickel (approx. 2-3% by weight) or an alternative reduction system like iron powder in acidic ethanol.^[7]
- Reaction: Pressurize the vessel with hydrogen gas (approx. 50-60 psi) or ensure a positive pressure with the balloon. Stir the mixture vigorously at room temperature.
- Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 3-5 hours).
- Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with the reaction solvent.
- Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting residue can be recrystallized from a suitable solvent like ether to yield pure 3-amino-4-methylphenol.^[7]

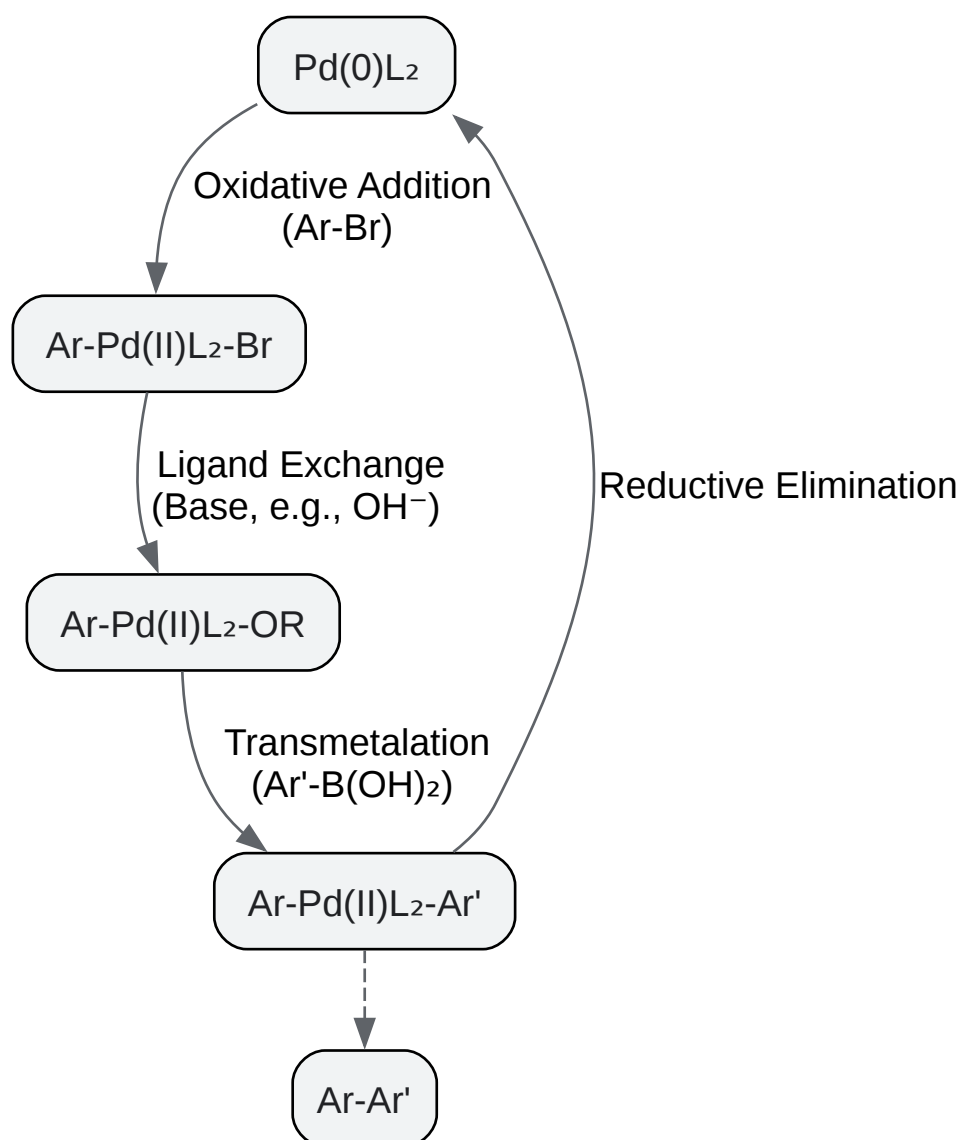
Step 2 & 3: Synthesis of **3-Bromo-4-methylphenol** (Diazotization & Sandmeyer Reaction)

- Diazotization:
 - In a beaker, dissolve 3-amino-4-methylphenol (1 equivalent) in aqueous hydrobromic acid (HBr, 48%, approx. 4-8 equivalents). Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.^[5]
 - Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, ~1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.
 - Stir the mixture for an additional 20-30 minutes at this temperature to ensure complete formation of the diazonium salt.
- Sandmeyer Reaction:
 - In a separate reaction vessel, prepare a solution of copper(I) bromide (CuBr, ~1.2 equivalents) in aqueous HBr.^[5]
 - Heat this solution to approximately 40-50 °C.

- Slowly and carefully add the cold diazonium salt solution to the hot CuBr solution. Vigorous evolution of nitrogen gas will be observed.
- After the addition is complete, continue to stir the mixture at 40-50 °C for 1 hour to ensure the reaction goes to completion.
- Work-up & Purification:
 - Cool the reaction mixture to room temperature. A solid product may precipitate.
 - Extract the mixture with an organic solvent such as ethyl acetate or diethyl ether (3x).
 - Combine the organic layers and wash sequentially with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
 - The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure **3-Bromo-4-methylphenol**.

Key Chemical Reactions: The Suzuki-Miyaura Cross-Coupling

3-Bromo-4-methylphenol is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery and materials science for the construction of C-C bonds. The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a prime example of its utility.



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Figure 2. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

4.1. Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol provides a general framework for the coupling of **3-Bromo-4-methylphenol** with phenylboronic acid.

- **Setup:** To a flame-dried Schlenk flask or reaction vial, add **3-Bromo-4-methylphenol** (1 equivalent), phenylboronic acid (1.1-1.5 equivalents), and a suitable base such as K_2CO_3 or K_3PO_4 (2-3 equivalents).

- **Catalyst System:** Add the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 1-5 mol%) and, if necessary, an additional phosphine ligand.
- **Inert Atmosphere:** Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
- **Solvent:** Add a degassed solvent system. A common choice is a mixture of an organic solvent like dioxane or toluene with water (e.g., 4:1 ratio).
- **Reaction:** Heat the reaction mixture with stirring to 80-100 °C.
- **Monitoring:** Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.
- **Work-up:** Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the combined organic layers with brine, dry over Na_2SO_4 , filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the biaryl product, 5-methyl-[1,1'-biphenyl]-2-ol.

Causality in Protocol Design:

- **Catalyst:** $\text{Pd}(\text{PPh}_3)_4$ is a common and effective catalyst. For more challenging substrates, catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can improve reaction rates and yields.
- **Base:** The base is crucial for activating the boronic acid to facilitate the transmetalation step. The choice of base can significantly impact the reaction outcome.
- **Inert Atmosphere:** The $\text{Pd}(0)$ catalytic species is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is essential for maintaining catalytic activity.

Applications in Drug Development: Antimicrobial Potential

Halogenated phenols are a well-documented class of compounds with significant biological activity. Bromophenols, in particular, are prevalent in marine organisms and have demonstrated potent antimicrobial properties, including activity against multidrug-resistant pathogens like Methicillin-resistant *Staphylococcus aureus* (MRSA).[8]

The proposed mechanism of action for these compounds involves the disruption of bacterial cell membrane integrity. The lipophilic nature of the brominated aromatic ring facilitates partitioning into the bacterial lipid bilayer, leading to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. Furthermore, some brominated compounds have been shown to inhibit biofilm formation, a key virulence factor in many chronic bacterial infections.[8]

3-Bromo-4-methylphenol fits this structural class and represents a promising scaffold for the development of new antibacterial agents. Its dual reactive sites (the hydroxyl group and the bromine atom) allow for the synthesis of diverse libraries of derivatives through etherification, esterification, and cross-coupling reactions, enabling a systematic exploration of structure-activity relationships (SAR) to optimize potency and reduce toxicity.

Safety and Handling

3-Bromo-4-methylphenol is a hazardous substance and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
- Personal Protective Equipment: Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.
- Handling: Avoid inhalation of dust and contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.

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